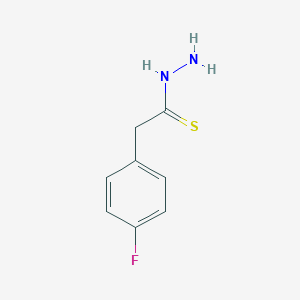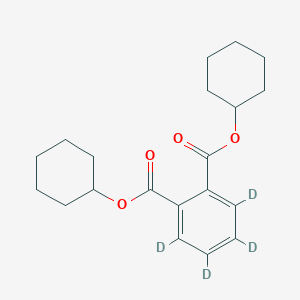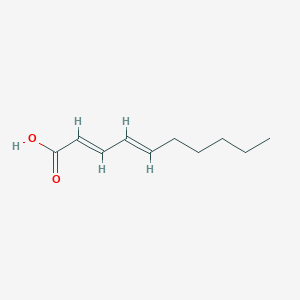![molecular formula C7H7BN2O2 B113720 (1H-Benzo[d]imidazol-5-yl)boronic acid CAS No. 1228183-22-9](/img/structure/B113720.png)
(1H-Benzo[d]imidazol-5-yl)boronic acid
Overview
Description
(1H-Benzo[d]imidazol-5-yl)boronic acid is a boronic acid derivative of benzimidazole Benzimidazole is a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings
Mechanism of Action
Target of Action
The primary target of (1H-Benzo[d]imidazol-5-yl)boronic acid, also known as 1H-Benzo[d]imidazol-6-ylboronic acid, is the PqsR receptor in Pseudomonas aeruginosa . PqsR is a key player in the quorum sensing (QS) system of this bacterium, a cell-to-cell signaling mechanism that controls virulence .
Mode of Action
The compound acts as a PqsR antagonist . It binds to the PqsR receptor, inhibiting its activity and thereby disrupting the QS system . This results in a reduction of bacterial virulence gene expression and biofilm maturation .
Biochemical Pathways
The affected pathway is the Pseudomonas Quinolone System (pqs) . This is one of three QS systems in P. aeruginosa . By inhibiting the PqsR receptor, the compound disrupts the pqs system, leading to downstream effects such as reduced virulence and biofilm formation .
Pharmacokinetics
The compound is a solid at room temperature , suggesting it may have good stability. It is typically stored under an inert gas at 2-8°C , indicating that it may be sensitive to oxidation or other environmental factors.
Result of Action
The primary result of the compound’s action is a significant reduction in the virulence of P. aeruginosa . This includes a decrease in the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors . The compound also inhibits biofilm maturation, further reducing the bacterium’s ability to establish and maintain infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored under an inert gas at 2-8°C , suggesting that it may be sensitive to oxidation or other environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d]imidazol-5-yl)boronic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzimidazole derivative with a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (1H-Benzo[d]imidazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or boronate esters.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(1H-Benzo[d]imidazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: Used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
(1-Phenyl-1H-benzo[d]imidazol-5-yl)boronic acid: Similar structure but with a phenyl group attached to the benzimidazole ring.
1H-Indazole-5-boronic acid: Contains an indazole ring instead of a benzimidazole ring.
Uniqueness: (1H-Benzo[d]imidazol-5-yl)boronic acid is unique due to the presence of both the benzimidazole core and the boronic acid group
Properties
IUPAC Name |
3H-benzimidazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWYAFHMUXYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591918 | |
| Record name | 1H-Benzimidazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228183-22-9 | |
| Record name | 1H-Benzimidazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)











